1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a carboxylic acid functional group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR triggers several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable tool in cancer research and therapy . The nature of these interactions involves binding to the active site of the receptors, thereby preventing their activation and subsequent downstream signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, this compound influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and increased cell death. Furthermore, the compound may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal development of resistance
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings suggest a therapeutic window within which the compound can be used safely and effectively. Threshold effects, where a minimum dose is required to achieve significant biological activity, have also been noted .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. It interacts with various enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cell membrane and intracellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also play a role in directing the compound to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
- 1H-pyrrolo[1,2-a]pyridine-3-carboxylic acid
Comparison: 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIWJWEGVAMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649816 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-64-1 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872355-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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